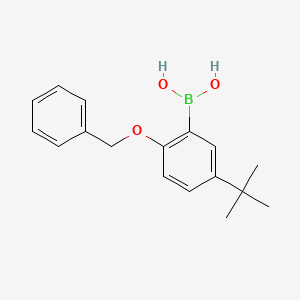

(2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid

Übersicht

Beschreibung

(2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the benzyloxy and tert-butyl groups in this compound adds unique steric and electronic properties, making it a valuable intermediate in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid typically involves the following steps:

Bromination: The starting material, 2-(benzyloxy)-5-(tert-butyl)phenol, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the ortho position relative to the hydroxyl group.

Lithiation: The brominated intermediate is then subjected to lithiation using a strong base like n-butyllithium (n-BuLi) to generate the corresponding aryl lithium species.

Borylation: The aryl lithium intermediate is reacted with a boron source, such as trimethyl borate (B(OCH3)3), to form the boronic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Esterification: The boronic acid can react with alcohols to form boronate esters.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are employed.

Esterification: Alcohols and acid catalysts (e.g., HCl or H2SO4) are used.

Major Products Formed

Suzuki-Miyaura Coupling: The major product is a biaryl compound.

Oxidation: The major product is the corresponding phenol.

Esterification: The major product is a boronate ester.

Wissenschaftliche Forschungsanwendungen

(2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

Biology: Boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors, due to their ability to form reversible covalent bonds with active site serine residues.

Medicine: Boronic acids are investigated for their role in drug delivery systems and as potential therapeutic agents in cancer treatment through boron neutron capture therapy (BNCT).

Industry: It is used in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid in various applications involves its ability to form reversible covalent bonds with target molecules. In enzyme inhibition, the boronic acid group interacts with the active site of the enzyme, forming a tetrahedral boronate complex that inhibits enzyme activity. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic acid: Lacks the benzyloxy and tert-butyl groups, making it less sterically hindered and less electronically rich.

(2-Methoxyphenyl)boronic acid: Contains a methoxy group instead of a benzyloxy group, resulting in different electronic properties.

(4-tert-Butylphenyl)boronic acid: The tert-butyl group is positioned differently, affecting the steric and electronic properties.

Uniqueness

(2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid is unique due to the presence of both benzyloxy and tert-butyl groups, which provide a combination of steric hindrance and electronic richness. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Biologische Aktivität

(2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyloxy group and a tert-butyl group, contributing to its unique steric and electronic properties. The presence of a boron atom bonded to an aromatic ring characterizes it as a member of the boronic acids class, which are known for their ability to form stable complexes with serine residues in enzyme active sites.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with target enzymes. This interaction leads to the formation of a tetrahedral boronate complex, inhibiting enzyme activity effectively. This mechanism has been particularly noted in protease inhibition, where the compound shows promise as a therapeutic agent against diseases linked to protease activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes:

- Proteases : The compound has demonstrated the ability to inhibit serine proteases, which are crucial in numerous biological processes and disease mechanisms. This property positions it as a candidate for drug development targeting protease-related conditions.

- Cholinesterases : Studies have shown that related boronic compounds can inhibit acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .

Antioxidant and Antibacterial Activities

In addition to enzyme inhibition, boronic acids have been evaluated for their antioxidant and antibacterial properties. A study highlighted that derivatives of boronic acids exhibit moderate antibacterial activity against Escherichia coli, with effective concentrations reported around 6.50 mg/mL . Furthermore, these compounds have shown significant antioxidant activities, which may contribute to their therapeutic potential in various formulations .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

- Protease Inhibition Study : A study demonstrated that this compound could effectively inhibit serine proteases, leading to decreased activity in cell lines associated with protease-related diseases. The IC50 values for inhibition were found to be in the low micromolar range, indicating potent activity.

- Antioxidant Activity Assessment : The antioxidant potential was evaluated using various assays such as ABTS and DPPH radical scavenging tests. Results indicated strong antioxidant capabilities with IC50 values lower than many standard antioxidants .

- Antibacterial Efficacy : Research into the antibacterial properties showed that derivatives could inhibit bacterial growth effectively, suggesting potential applications in antimicrobial therapies .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to other boronic acid derivatives:

| Compound Name | Enzyme Inhibition (IC50 μM) | Antioxidant Activity (IC50 μg/mL) | Antibacterial Activity (mg/mL) |

|---|---|---|---|

| This compound | 1.0 | 0.14 | 6.50 |

| Phenyl Boronic Acid Derivative | 0.5 | 0.11 | 5.00 |

| Quercetin-derived Boron Compound | 2.0 | 0.10 | 7.00 |

Eigenschaften

IUPAC Name |

(5-tert-butyl-2-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BO3/c1-17(2,3)14-9-10-16(15(11-14)18(19)20)21-12-13-7-5-4-6-8-13/h4-11,19-20H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTVCRYAQQIJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(C)(C)C)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735303 | |

| Record name | [2-(Benzyloxy)-5-tert-butylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220625-04-6 | |

| Record name | [2-(Benzyloxy)-5-tert-butylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.